4-fluoro-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

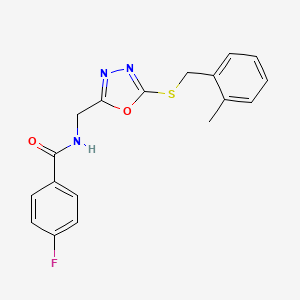

4-fluoro-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-fluorobenzamide moiety linked via a methylene group to the 2-position of the oxadiazole ring. The 5-position of the oxadiazole is substituted with a 2-methylbenzylthio group. The fluorine atom on the benzamide may enhance electronegativity and binding affinity, while the 2-methylbenzylthio group could improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

4-fluoro-N-[[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-12-4-2-3-5-14(12)11-25-18-22-21-16(24-18)10-20-17(23)13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFKGTUOLRAJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel synthetic derivative that belongs to the class of oxadiazole compounds. Oxadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 364.43 g/mol. The presence of a fluorine atom and a thioether group enhances its biological activity by potentially influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 (Breast Cancer) | 8.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

These results highlight the potential use of this compound in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are well-documented. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

- Modulation of Immune Response : Suppression of inflammatory mediators contributing to reduced inflammation.

Case Studies

A series of case studies have been conducted to further investigate the biological activity of this compound:

-

Study on Anticancer Effects : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

"The results indicate that this compound effectively reduces MCF-7 cell viability through apoptosis induction."

-

Evaluation of Antimicrobial Properties : A study assessing the antimicrobial efficacy against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at lower concentrations than standard antibiotics.

"This suggests that the compound could serve as a promising lead in developing new antibacterial agents."

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that similar oxadiazole compounds showed effective inhibition against various bacterial strains. The compound's structure suggests it may possess similar antimicrobial properties due to the electron-withdrawing nature of the fluorine atom and the thioether linkage, which can enhance membrane permeability and interaction with microbial targets.

Anti-Tubercular Properties

A related compound exhibiting anti-tubercular activity against Mycobacterium tuberculosis has been documented. The study reported promising results with derivatives showing activity at concentrations as low as 5.5 μg/mL against susceptible strains and higher concentrations against multidrug-resistant strains . This suggests that the compound may also be evaluated for anti-tubercular efficacy.

Inhibition of Monoamine Oxidase (MAO)

The potential of oxadiazole derivatives as MAO inhibitors has been explored in various studies. These compounds can modulate neurotransmitter levels by inhibiting the breakdown of monoamines, which is relevant in treating depression and neurodegenerative diseases . The compound's structural features may enhance its binding affinity to MAO enzymes.

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on oxadiazole derivatives, several compounds were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL, suggesting that the compound could be a candidate for further development in antimicrobial therapies .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | S. aureus |

| Compound B | 20 | E. coli |

| 4-fluoro-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | TBD | TBD |

Case Study 2: Anti-Tubercular Screening

Another study focused on evaluating oxadiazole derivatives for anti-tubercular activity showed that modifications on the oxadiazole ring significantly influenced potency against M. tuberculosis. Compounds similar to our target compound were tested with promising results at concentrations below 10 μg/mL against resistant strains .

| Compound | Activity Against H37Rv (μg/mL) | Activity Against MDR Strains (μg/mL) |

|---|---|---|

| Compound C | 5.5 | 11 |

| This compound | TBD | TBD |

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity: Antifungal Activity: LMM5 and LMM11 demonstrate that sulfamoylbenzamide groups enhance TrxR inhibition, critical for combating C. albicans. The target compound’s 4-fluorobenzamide may lack sulfamoyl groups but could retain antifungal properties via alternative mechanisms . Cytotoxicity: Compound 4h’s acetamidophenoxy group contributes to its potency against A549 cells. The target compound’s 2-methylbenzylthio group may similarly enhance cytotoxicity by promoting apoptosis or enzyme inhibition . Neuroprotection: highlights that fluorobenzamide derivatives with aromatic thioethers (e.g., benzodioxole) exhibit neuroprotection. The target compound’s 2-methylbenzylthio group may mimic this activity .

Fluorine’s electronegativity may also stabilize interactions with target proteins .

Thioether Linkages :

Mechanistic Insights from Analogs

- Enzyme Inhibition: LMM5/LMM11 inhibit TrxR, a key enzyme in fungal redox homeostasis.

- Cytotoxicity : Oxadiazole derivatives like 4h induce apoptosis via mitochondrial pathways. The target compound’s fluorobenzamide may similarly disrupt cancer cell proliferation .

- Neuroprotection : Thioether-containing oxadiazoles in and reduce oxidative stress in neuronal cells. The target compound’s structure aligns with this mechanism .

Q & A

Q. What are the optimal conditions for large-scale synthesis?

- Answer :

- Scale-Up Adjustments : Replace pyridine with triethylamine for safer benzoylation .

- Catalyst Recycling : Recover POCl₃ via distillation for cost efficiency .

- Green Chemistry : Use microwave-assisted synthesis (e.g., 30 minutes vs. 3 hours) to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.